molecular formula C26H30O4 B1678376 Panduratin A CAS No. 89837-52-5

Panduratin A

Cat. No.: B1678376
CAS No.: 89837-52-5
M. Wt: 406.5 g/mol
InChI Key: LYDZCXVWCFJAKQ-ZFGGDYGUSA-N
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Mechanism of Action

Target of Action

Panduratin A, also known as Panoid, is a bioactive compound that has been found to interact with several targets. One of the primary targets of this compound is the 2’-O- methyltransferase (MTase) of the SARS-CoV-2 virus . This protein is crucial for the virus’s life cycle, making it a significant target for antiviral drugs . This compound also interacts with angiotensin-converting enzyme 2 (ACE-2) , which is a host receptor of SARS-CoV-2 .

Mode of Action

This compound inhibits the function of MTase by binding to the S-Adenosyl methionine (SAM) binding pocket , preventing the entrance of the SAM co-substrate . This action could eventually halt the function of MTase . In the context of SARS-CoV-2, this compound shows promising antiviral activity by suppressing infection at concentrations 10 times lower than its cytotoxic concentration .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to suppress the NF-κB signaling pathway , which is involved in the production of pro-inflammatory cytokines . It also enhances the production of anti-inflammatory cytokines IL-4 and IL-10 . Furthermore, this compound has been shown to induce an increase in reactive oxygen species (ROS), which can lead to cell death .

Pharmacokinetics

It’s known that this compound shows cytotoxicity at higher doses, with a 50% cytotoxic concentration (cc50) of 1009 μM . More research is needed to fully understand the absorption, distribution, metabolism, and excretion of this compound.

Result of Action

The interaction of this compound with its targets leads to various molecular and cellular effects. It significantly reduces the viability of certain cells, such as RPTEC/TERT1 cells . It also exhibits protective effects against cisplatin-induced renal proximal tubular cell apoptosis . Moreover, it has been found to reduce the level of lipid peroxidation and ameliorate depletion of reduced glutathione in a dose-dependent manner .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of antibacterial activity, the combination of this compound and colistin showed a significant increase in efficacy against colistin-resistant A. baumannii compared to colistin alone . .

Biochemical Analysis

Biochemical Properties

Panduratin A is a chalcone derivative that interacts with various biomolecules. It has been found to inhibit the growth of MCF-7 human breast cancer and HT-29 human colon adenocarcinoma cells . It also inhibits the activation of Nuclear Factor-kappa Beta (NF-κB) translocation .

Cellular Effects

This compound has significant effects on various types of cells. It has been shown to reduce the viability of renal proximal tubular cells and A549 human non-small cell lung cancer cells . It also induces apoptosis in a dose-dependent manner . Furthermore, this compound has been found to inhibit the invasion of A549 cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several pathways. It has been suggested to inhibit SARS-CoV-2 protein targets through molecular docking . It also inhibits NF-Kappa B translocation and chemoinvasion in A549 cells . Moreover, it has been found to induce an increase in reactive oxygen species (ROS), which can lead to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, it has been shown to significantly reduce the viability of RPTEC/TERT1 cells compared to control after 24 hours of treatment

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study where male rats were administered with this compound, it was found that the compound was mostly distributed in gastrointestinal organs

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been suggested to inhibit SARS-CoV-2 protein targets through molecular docking

Transport and Distribution

This compound is transported and distributed within cells and tissues. In a study conducted on rats, this compound was found to be mostly distributed in gastrointestinal organs

Preparation Methods

Synthetic Routes and Reaction Conditions: Panduratin A can be synthesized from a chalcone skeleton through a Diels-Alder cycloaddition reaction. The synthesis involves the formation of a cyclohexanyl chalcone with three oxygenated patterns only at the B ring and a geranyl substituent at the C2-C3 position .

Industrial Production Methods: Industrial production of this compound can be achieved through tissue culture techniques. The callus and rhizomes formation of Boesenbergia pandurata in vitro conditions can produce this compound. The dominant secondary metabolites are isolated and characterized using chemical reagents and spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions: Panduratin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can involve nucleophilic or electrophilic reagents under specific conditions.

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Comparison with Similar Compounds

Panduratin A is unique due to its diverse therapeutic potentials and its structure as a prenylated flavonoid. Similar compounds include:

This compound stands out due to its broad spectrum of activities and its potential for use in various therapeutic applications.

Properties

IUPAC Name

(2,6-dihydroxy-4-methoxyphenyl)-[(1R,2S,6R)-3-methyl-2-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O4/c1-16(2)10-12-20-17(3)11-13-21(18-8-6-5-7-9-18)24(20)26(29)25-22(27)14-19(30-4)15-23(25)28/h5-11,14-15,20-21,24,27-28H,12-13H2,1-4H3/t20-,21+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDZCXVWCFJAKQ-ZFGGDYGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)OC)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H]([C@@H]([C@@H]1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)OC)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20237917
Record name Panduratin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89837-52-5
Record name Panduratin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089837525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Panduratin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PANDURATIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27N2BIM2CR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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